Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with ethyl glycinate hydrochloride in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Similar structure but with a benzo-fused imidazole ring.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Contains a pyrrole ring instead of an imidazole ring.
Uniqueness
Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)11-8-14-12(15-11)9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,15) |
InChI Key |
CENYHEONIODBKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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